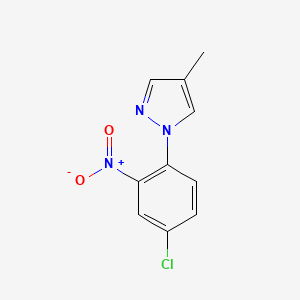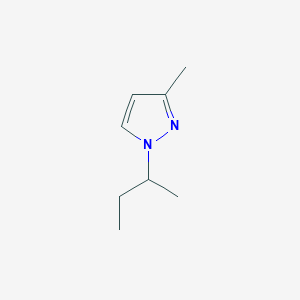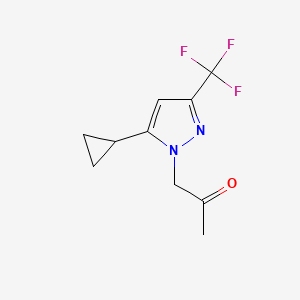![molecular formula C21H18N2O7 B7811486 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B7811486.png)
4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate is a synthetic organic compound with potential applications in various scientific fields. Its complex molecular structure suggests it might be utilized in organic synthesis, medicinal chemistry, or material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions involving careful manipulation of its functional groups. Common methods may include:
Starting from a suitable substituted benzaldehyde or benzoic acid.
Employing a Knoevenagel condensation reaction to form the cyano enone moiety.
Coupling reactions to introduce the nitrobenzoate ester. Conditions may require solvents like ethanol or toluene, catalysts such as piperidine, and controlled temperatures.
Industrial Production Methods: Scaling up for industrial production might involve similar steps, optimized for yield and cost. Continuous flow chemistry could be employed to ensure consistency and efficiency in larger batches.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group could undergo oxidation to form different functional groups.
Reduction: The cyano group might be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions are possible due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various halogenated reagents, bases, or acids under controlled conditions.
Major Products Formed:
From oxidation: carboxylic acids or nitrile oxides.
From reduction: primary amines or hydroxylamines.
From substitution: halogenated derivatives or substituted nitrobenzoates.
Applications De Recherche Scientifique
Chemistry: Utilized in synthetic organic chemistry for constructing complex molecular architectures. Biology: Potential use as a probe for studying enzyme activities or cellular pathways due to its functional groups. Medicine: Possible applications in drug discovery as a lead compound or intermediate in pharmaceuticals. Industry: Used in the development of advanced materials or chemical sensors.
Mécanisme D'action
Mechanism by which the compound exerts its effects: This compound may interact with biological targets through its reactive functional groups, forming covalent or non-covalent bonds. Molecular targets and pathways involved: Potential targets include enzymes with nucleophilic active sites or receptors that can accommodate its large molecular structure, influencing cellular pathways such as signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Comparison with other similar compounds: List of similar compounds:
4-nitrobenzyl cyanide
Ethyl cyanoacetate
4-nitrobenzoic acid derivatives
This compound, with its intricate structure and reactive sites, holds promising potential across various scientific domains, providing a platform for innovative research and development.
Propriétés
IUPAC Name |
[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-3-28-19-12-14(11-16(13-22)20(24)29-4-2)5-10-18(19)30-21(25)15-6-8-17(9-7-15)23(26)27/h5-12H,3-4H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSPWVXNCMRDFE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OCC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OCC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-({[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}methyl)benzoic acid](/img/structure/B7811450.png)



![4-Amino-2-((2-((5-(ethoxycarbonyl)-4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7811471.png)

![N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7811499.png)

